molecular formula C23H24N4O B1663082 Zotiraciclib CAS No. 1204918-72-8

Zotiraciclib

Número de catálogo: B1663082
Número CAS: 1204918-72-8
Peso molecular: 372.5 g/mol
Clave InChI: VXBAJLGYBMTJCY-NSCUHMNNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Zotiraciclib, también conocido como TG02 o SB1317, es un potente inhibidor de cinasa de espectro selectivo oral investigado principalmente por su potencial en el tratamiento del cáncer. Descubierto en Singapur por S*BIO Pte Ltd, pertenece a la categoría de macróciclos de moléculas pequeñas. This compound es conocido por su capacidad de cruzar la barrera hematoencefálica y actúa agotando Myc a través de la inhibición de la cinasa dependiente de ciclina 9 (CDK9) .

Mecanismo De Acción

Zotiraciclib ejerce sus efectos inhibiendo la cinasa dependiente de ciclina 9 (CDK9), lo que lleva al agotamiento de Myc, una proteína sobreexpresada en muchos cánceres. Al inhibir CDK9, this compound evita la fosforilación de la ARN polimerasa II, lo que interrumpe la transcripción de genes esenciales para la supervivencia y proliferación de las células cancerosas .

Análisis Bioquímico

Biochemical Properties

Zotiraciclib is a multi-kinase inhibitor of CDK2, JAK2, and FLT3 . It interacts with these enzymes, inhibiting their function and thus playing a significant role in biochemical reactions .

Cellular Effects

This compound exerts its effects on various types of cells and cellular processes. It influences cell function by depleting short-lived survival proteins such as c-MYC and MCL-1, which are overexpressed in glioblastoma . This impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves specific inhibition of cyclin-dependent kinase (CDK) 9 . This leads to the depletion of survival proteins, thereby exerting its effects at the molecular level . It also involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound depletes short-lived survival proteins, suggesting potential long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that this compound has been granted orphan drug designation by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of gliomas .

Metabolic Pathways

This compound is involved in several metabolic pathways due to its interaction with CDK2, JAK2, and FLT3 . These interactions could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound is an orally bioavailable compound , suggesting that it can be transported and distributed within the body.

Subcellular Localization

It is known that this compound crosses the blood-brain barrier , suggesting that it may be localized in specific compartments or organelles within the cell.

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para Zotiraciclib implican múltiples pasos, incluida la formación de su estructura macrócica. Los métodos de producción industrial no se detallan ampliamente en la literatura disponible, pero generalmente implican el uso de técnicas avanzadas de síntesis orgánica para garantizar la pureza y la eficacia del compuesto .

Análisis De Reacciones Químicas

Zotiraciclib experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: Puede oxidarse en condiciones específicas, aunque las vías detalladas no están ampliamente documentadas.

    Reducción: Al igual que la oxidación, las reacciones de reducción pueden ocurrir, pero son menos comunes.

    Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes para la oxidación, agentes reductores para la reducción y nucleófilos para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Glioblastoma and High-Grade Gliomas

Zotiraciclib has shown significant promise in the treatment of recurrent high-grade gliomas, including glioblastoma. A phase 1 clinical trial (NCT02942264) investigated its combination with temozolomide (TMZ), a standard chemotherapy agent. The trial demonstrated:

  • Safety and Tolerability : this compound was found to be well-tolerated among patients, with manageable side effects such as neutropenia .
  • Efficacy : The combination therapy showed an improvement in progression-free survival (PFS), particularly in patients with IDH1 mutations. The median PFS was significantly extended compared to those receiving TMZ alone .

Acute Myeloid Leukemia (AML)

This compound is being explored for its effectiveness in treating AML, particularly in patients with specific genetic mutations like NPM1. Key findings include:

  • Ongoing Trials : A registrational Phase 2/3 trial is planned for newly diagnosed AML patients with NPM1 mutations, building on encouraging preliminary results from earlier studies .
  • Combination Therapies : this compound is being tested in combination with other agents to enhance therapeutic outcomes in relapsed or refractory AML cases .

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

  • Study on Glioblastoma : In a cohort of patients treated with this compound plus TMZ, notable improvements were observed in tumor response rates and overall survival metrics compared to historical data from standard treatments .
  • AML Case Reports : Patients exhibiting high HOX/MEIS mRNA expression showed improved complete response rates when treated with this compound combined with standard induction chemotherapy. This suggests that biomarker-driven approaches could enhance treatment efficacy .

Research Findings Summary

The following table summarizes key findings from recent studies on this compound:

Study TypeCancer TypeKey FindingsReference
Phase 1 TrialGlioblastomaImproved PFS with combination therapy
Phase 2/3 TrialAMLPlanned trials for NPM1 mutation-positive patients
Preclinical StudiesVarious TumorsInduces apoptosis and inhibits tumor growth

Comparación Con Compuestos Similares

Zotiraciclib es único debido a su capacidad de cruzar la barrera hematoencefálica y su potente inhibición de CDK9. Los compuestos similares incluyen:

Estos compuestos comparten la característica común de dirigirse a CDK9, pero difieren en sus estructuras químicas y aplicaciones específicas.

Actividad Biológica

Zotiraciclib, also known as TG02, is an investigational drug primarily functioning as a potent inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 plays a crucial role in regulating transcription and is implicated in various cancers, particularly those involving high-grade gliomas. This article synthesizes the current understanding of this compound's biological activity, focusing on its mechanism of action, clinical studies, and therapeutic implications.

This compound inhibits CDK9, which is essential for the transcriptional activation of several oncogenes. By blocking CDK9 activity, this compound disrupts the transcriptional machinery necessary for cancer cell survival and proliferation. This inhibition leads to:

  • Decreased ATP Production : this compound suppresses glycolysis and causes mitochondrial dysfunction, resulting in reduced cellular energy levels.
  • Enhanced Apoptosis : The drug promotes programmed cell death in tumor cells while sparing normal cells.
  • Synergistic Effects with Other Treatments : Preclinical studies have shown that this compound can enhance the efficacy of temozolomide (TMZ), a standard chemotherapy for glioblastoma.

Phase I Trials

A notable phase I trial investigated this compound's safety and preliminary efficacy when combined with TMZ in patients with recurrent high-grade gliomas. Key findings include:

  • Study Design : The trial employed a dose-escalation approach to determine the maximum tolerated dose (MTD) and assess safety profiles.
  • Participants : Fifty-three patients were enrolled, primarily those with recurrent glioblastoma.
  • Results :
    • The MTD was established at 250 mg.
    • Dose-limiting toxicities included neutropenia, diarrhea, elevated liver enzymes, and fatigue.
    • Progression-free survival (PFS) rates at four months were 40% for the combination therapy compared to 25% for metronomic TMZ alone .

Efficacy in Specific Populations

This compound's efficacy has been particularly noted in patients with IDH1/IDH2 mutations. A recent trial highlighted:

  • Improved PFS : Patients with IDH-mutant gliomas showed a significant extension in median PFS when treated with this compound plus TMZ compared to TMZ alone .
  • Clinical Tolerability : The combination therapy was generally well-tolerated, with manageable side effects that resolved over time .

Comparative Data Table

Study FocusFindings
MTD Determination 250 mg for this compound combined with TMZ
PFS at 4 Months 40% (this compound + TMZ) vs. 25% (metronomic TMZ)
Common Toxicities Neutropenia, diarrhea, elevated liver enzymes, fatigue
Efficacy in IDH Mutations Significant PFS improvement noted

Case Studies

  • Case Study A : A patient with recurrent glioblastoma treated with this compound and TMZ exhibited a marked reduction in tumor size after six cycles of treatment. The patient reported manageable side effects that improved after dose adjustments.
  • Case Study B : Another patient with an IDH-mutant glioma experienced prolonged disease control over twelve cycles of combined therapy, highlighting the potential of this compound as a viable treatment option for this specific genetic profile.

Propiedades

IUPAC Name

(16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBAJLGYBMTJCY-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601337151
Record name Zotiraciclib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204918-72-8
Record name Zotiraciclib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204918728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zotiraciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zotiraciclib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOTIRACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40D08182TT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zotiraciclib
Reactant of Route 2
Zotiraciclib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.